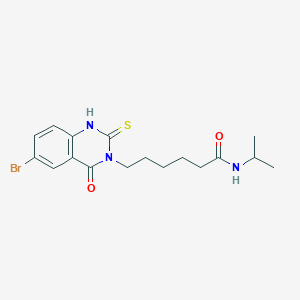
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has shown potential in epigenetic research as a tool for studying gene expression and chromatin remodeling.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Importance
Quinazolinone derivatives, including 6-bromoquinazolinones, are known for their significant pharmacological importance, encompassing anti-inflammatory, analgesic, and antibacterial activities. The synthesis of various derivatives has been explored to evaluate their pharmacological potential further. These compounds have been synthesized, purified, and characterized using analytical and spectral data, including IR, NMR, and Mass spectrometry, to investigate their structure-activity relationships and potential therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of quinazolinone derivatives have been a significant area of research. New pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been prepared and tested for their antibacterial activity against various pathogens, showcasing the broad spectrum of antimicrobial activity of these compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010). Furthermore, certain derivatives have exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential as antiviral agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Anticonvulsant and Antimicrobial Activities
Research has also been conducted on the anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives. A series of novel derivatives were synthesized and evaluated for their activities, showing broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Catalytic Synthesis
The efficient and practical routes for synthesizing quinazolinone derivatives through catalytic processes have been explored. For instance, copper-catalyzed tandem reactions have been utilized for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the role of catalysis in developing novel quinazolinone-based compounds (Wang, Zhao, & Xi, 2011).
Propiedades
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-11(2)19-15(22)6-4-3-5-9-21-16(23)13-10-12(18)7-8-14(13)20-17(21)24/h7-8,10-11H,3-6,9H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLZPMKLFRDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)
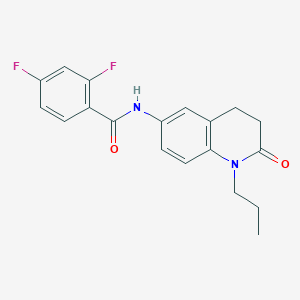
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)
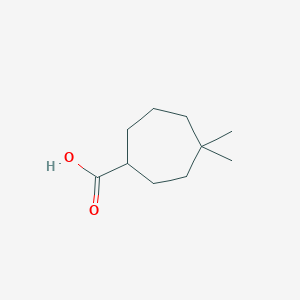
![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
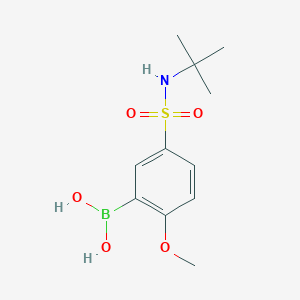
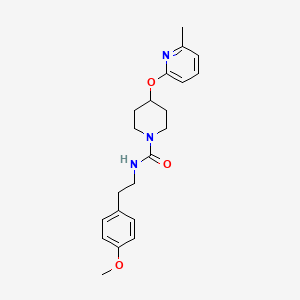
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)
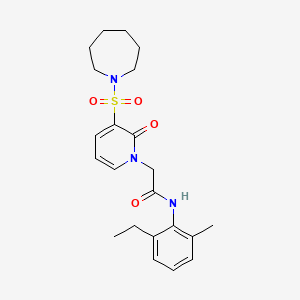
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)
![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)
![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)